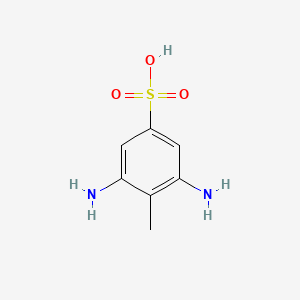

3,5-Diamino-4-methylbenzenesulfonic acid

説明

Contextual Significance of Substituted Benzenesulfonic Acids

Substituted benzenesulfonic acids are a cornerstone of modern organic chemistry, valued for their unique chemical properties and wide-ranging utility. The sulfonic acid group (-SO₃H) is strongly acidic and highly polar, a characteristic that can significantly increase the water solubility of the parent molecule. britannica.com This property is particularly valuable in the development of water-soluble dyes, catalysts, and pharmaceuticals. britannica.com

Furthermore, the sulfonic acid group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring to which it is attached. fiveable.me As a result, benzenesulfonic acids and their derivatives are crucial intermediates in the synthesis of a diverse array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comontosight.ai They serve as foundational building blocks, allowing for the introduction of other functional groups through reactions like nucleophilic substitution. fiveable.me

Historical Development and Industrial Relevance of Aromatic Sulfonic Acids as Precursors

The industrial importance of aromatic sulfonic acids is intrinsically linked to the development of sulfonation, the process of introducing a sulfonic acid group onto an aromatic ring. chemicalbook.com This electrophilic aromatic substitution reaction is a fundamental process in industrial organic chemistry, typically accomplished by treating an aromatic compound with concentrated sulfuric acid or oleum (B3057394) (sulfur trioxide in sulfuric acid). britannica.comchemicalbook.com

Historically, the ability to sulfonate aromatic compounds opened up new pathways for chemical manufacturing. These acids became indispensable precursors for a vast range of products. numberanalytics.com Key industrial applications include:

Dye Manufacturing : Many water-soluble dyes are synthesized from sulfonic acid intermediates. britannica.comcapitalresin.com The sulfonic acid group acts as a solubilizing agent, which is essential for dyeing processes in aqueous media. numberanalytics.com

Pharmaceuticals : Aromatic sulfonic acids are vital intermediates in the synthesis of sulfa drugs and other pharmaceutical compounds. numberanalytics.combusinessresearchinsights.com Many drugs are also prepared as besylate (benzenesulfonate) salts. wikipedia.org

Detergents : The sodium salts of alkylated benzenesulfonic acids are the primary components of many synthetic detergents. britannica.com

Catalysis : Free sulfonic acids are widely used as strong acid catalysts in various organic syntheses. britannica.com

Their versatility and stability make aromatic sulfonic acids crucial components in the chemical, pharmaceutical, and materials science industries. businessresearchinsights.com

Overview of Research Trajectories for 3,5-Diamino-4-methylbenzenesulfonic Acid

Specific academic research focusing solely on this compound is not extensively documented in broad literature. However, its chemical structure strongly dictates its primary research trajectory as a specialized chemical intermediate. Compounds with similar structures, featuring both amino and sulfonic acid groups on a benzene (B151609) ring, are well-established as important precursors in the synthesis of dyes and pigments. google.compatsnap.com

The presence of two amino groups and a sulfonic acid group on a toluene (B28343) framework makes this compound a multifunctional building block. The amino groups provide reactive sites for diazotization and coupling reactions, which are fundamental steps in the creation of azo dyes. Its documented application is as a pharmaceutical intermediate, highlighting its role in the synthesis of more complex, biologically active molecules. lookchem.com Research involving this compound would likely focus on its incorporation into larger molecular frameworks to develop new materials, dyes, or pharmaceutical agents.

Nomenclature and Structural Representation in Chemical Literature

Accurate identification of a chemical compound is critical for scientific communication. This compound is identified in chemical literature and databases through a set of standardized names and structural codes.

| Identifier Type | Identifier Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 98-25-9 bldpharm.com |

| Molecular Formula | C₇H₁₀N₂O₃S nih.gov |

| Molecular Weight | 202.23 g/mol epa.gov |

| Synonyms | 2,6-Diaminotoluene-4-sulfonic acid lookchem.com |

| InChI | InChI=1S/C7H10N2O3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) nih.gov |

| InChIKey | IPQWXJDRMKGSFI-UHFFFAOYSA-N nih.gov |

| SMILES | Cc1c(cc(cc1N)S(=O)(=O)O)N nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-diamino-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQWXJDRMKGSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059162 | |

| Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-25-9 | |

| Record name | 3,5-Diamino-4-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-4-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminotoluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Diamino 4 Methylbenzenesulfonic Acid

General Principles of Aromatic Sulfonation for Diaminobenzenesulfonic Acid Synthesis

Aromatic sulfonation is a cornerstone of synthesizing benzenesulfonic acids. This reaction is a type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.orgblogspot.com The synthesis of a diaminobenzenesulfonic acid derivative typically involves sulfonating a substituted benzene (B151609) ring at a specific stage of the synthetic sequence.

The primary sulfonating agent is sulfur trioxide (SO₃), often used in a solution of concentrated sulfuric acid, a mixture known as fuming sulfuric acid or oleum (B3057394). chemistrysteps.com The actual electrophile that attacks the aromatic ring is believed to be either SO₃ itself or its protonated form, ⁺SO₃H, which is generated in the strongly acidic conditions. chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds in two main stages:

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃ or ⁺SO₃H. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Restoration of Aromaticity : A weak base, such as the HSO₄⁻ ion present in the sulfuric acid medium, removes a proton from the carbon atom bearing the sulfonic acid group. This restores the stable aromatic π-system and yields the final product. masterorganicchemistry.comyoutube.com

A key characteristic of aromatic sulfonation is its reversibility. wikipedia.orgblogspot.com While sulfonation occurs in concentrated acid, the reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in dilute aqueous acid. chemistrysteps.com This reversibility can be strategically employed in complex syntheses to use the sulfonic acid group as a temporary blocking group, directing other substituents to desired positions before being removed.

Introduction of Amino Groups: Nitration and Subsequent Reduction Strategies

The most common and established method for introducing amino groups onto an aromatic ring is through a two-step process: nitration followed by reduction. pearson.comyoutube.com This strategy is fundamental in the synthesis of aromatic amines from hydrocarbon precursors.

First, one or more nitro groups (-NO₂) are introduced onto the aromatic ring via electrophilic aromatic nitration. The nitro group is strongly deactivating and a meta-director, which significantly influences the position of any subsequent substitutions. The synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid would likely start with p-toluenesulfonic acid, followed by sequential nitration and reduction steps.

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pearson.com Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.comkhanacademy.org

Optimization of the reaction conditions is critical to control the regioselectivity (the position of substitution) and the degree of nitration (the number of nitro groups added). Key parameters that are adjusted include:

| Parameter | Effect on Nitration | Optimized Conditions |

| Temperature | Higher temperatures increase the reaction rate but can also lead to the formation of multiple nitrated byproducts and increase the risk of oxidation. | Reactions are often run at controlled, lower temperatures to favor the desired mononitration or dinitration product. |

| Acid Concentration | The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion. Stronger acidic conditions (e.g., using fuming sulfuric acid) increase the rate of nitration. | The concentration is carefully chosen based on the reactivity of the substrate. For already substituted and deactivated rings, stronger conditions may be necessary. |

| Reaction Time | Longer reaction times can lead to a higher degree of nitration. | The reaction is monitored (e.g., by chromatography) and stopped once the desired intermediate has been formed to prevent over-nitration. |

For a specific target like this compound, the synthesis would likely start from 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). The sulfonic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. Nitration would be directed to the positions ortho to the methyl group (positions 2 and 6). Achieving the 3,5-dinitro substitution pattern on the 4-methylbenzenesulfonic acid core requires careful control over these conditions to overcome the directing effects of the initial substituents.

Once the nitro-substituted intermediate is synthesized and purified, the nitro groups are reduced to the corresponding amino groups (-NH₂). This transformation converts the strongly electron-withdrawing nitro groups into electron-donating amino groups, fundamentally changing the chemical properties of the molecule. masterorganicchemistry.com Several methods are widely used for this reduction, each with its own advantages. acs.org

The most common techniques include:

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. It is often considered a "clean" method as the only byproduct is water.

Metal-Acid Reduction : This classic method uses an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (typically HCl). pearson.commasterorganicchemistry.com It is a robust and widely applicable technique.

Below is a comparison of common reduction methods:

| Reduction Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas with a catalyst (e.g., Pd/C, PtO₂, Raney Nickel) | High yields, clean reaction (byproduct is water), catalyst can be recycled. | Requires specialized high-pressure equipment, catalyst can be expensive and is sensitive to poisoning by sulfur compounds. |

| Metal in Acid | Fe, Sn, or Zn in acidic solution (e.g., HCl) | Inexpensive reagents, highly effective, tolerant of many functional groups. | Produces large amounts of metal salt waste, requiring significant workup and disposal procedures. |

The choice of reduction method depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, cost, and environmental considerations.

Alternative Synthetic Approaches and Challenges in Preparation

While the nitration-reduction pathway is standard, alternative approaches for synthesizing aromatic amines exist, though they may not be as direct for this specific compound. One potential alternative involves the direct sulfonation of a diamine. For instance, 2,4-diaminobenzenesulfonic acid can be prepared by the direct sulfonation of m-phenylenediamine. patsnap.com Applying a similar strategy to 2,6-diaminotoluene (B122827) could theoretically yield the desired product, but this approach faces significant challenges. Amino groups are highly activating and ortho-, para-directing, and they are also basic, readily reacting with the strong acid required for sulfonation. This can lead to a complex mixture of products and potential degradation of the starting material.

The synthesis of this compound presents several key challenges:

Regioselectivity : The primary difficulty is ensuring the correct placement of the three functional groups (one methyl, two amino, one sulfonic acid) on the benzene ring. The directing effects of the substituents must be carefully managed at each step of the synthesis to obtain the 3,5-diamino-4-methyl isomer over other possibilities.

Reaction Conditions : The synthesis involves harsh conditions, such as fuming sulfuric acid for sulfonation and strong acid mixtures for nitration. These conditions require careful control to prevent side reactions, such as polysubstitution or oxidation of the methyl group.

Purification : The final product and its intermediates are polar, often zwitterionic compounds, which can make purification by standard organic chemistry techniques (like distillation or simple recrystallization from organic solvents) difficult. Isolation often involves precipitation from aqueous solutions by adjusting the pH.

Industrial Scale Synthesis and Process Optimization

The industrial production of this compound, an intermediate used in the organic dyes and pigments industry, requires adapting the laboratory synthesis to a large-scale process. epa.gov Process optimization is crucial for ensuring economic viability, safety, and environmental sustainability.

Key areas of focus for industrial optimization include:

Cost and Availability of Raw Materials : The synthesis begins with a simple starting material like toluene (B28343), which is then sulfonated. p-Toluenesulfonic acid is a common industrial chemical. The costs of nitric acid, sulfuric acid, and the reducing agent are major economic drivers.

Yield Maximization : Each step of the synthesis is optimized to maximize the yield of the desired product. This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading. Minimizing the formation of byproducts simplifies purification and reduces waste.

Energy Efficiency : Heating and cooling are significant energy consumers in chemical processes. Optimizing reaction times and using heat exchangers to recover energy can substantially reduce operational costs.

Waste Management : The nitration and, particularly, the metal-acid reduction steps can generate significant acidic and metal-containing waste streams. Industrial processes must incorporate effective waste treatment and disposal protocols. The shift towards catalytic hydrogenation on an industrial scale is often driven by the desire to minimize inorganic waste.

Safety : The use of highly corrosive acids, flammable gases (hydrogen), and potentially exothermic reactions necessitates strict safety protocols, specialized equipment, and automated control systems to prevent accidents.

Chemical Reactivity and Derivatization of 3,5 Diamino 4 Methylbenzenesulfonic Acid

Reactions Involving Aromatic Amino Groups

The two primary aromatic amino groups are highly reactive nucleophilic centers and are pivotal to the derivatization of the molecule. They readily participate in reactions typical of anilines, including condensation and coupling reactions.

Formation of Schiff Bases and Related Imines

Primary aromatic amines, such as those present in 3,5-Diamino-4-methylbenzenesulfonic acid, react with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by a dehydration step, typically under acid catalysis, to yield the C=N double bond characteristic of an imine.

The reaction can proceed at one or both amino groups, depending on the stoichiometry of the reactants. The general mechanism involves two key stages:

Addition: The nucleophilic amine adds to the carbonyl group to form an unstable carbinolamine intermediate.

Dehydration: The carbinolamine is protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water), which is then eliminated to form the stable imine product.

The presence of the sulfonic acid group can influence the reaction conditions, potentially acting as an internal acid catalyst. However, its high acidity might also protonate the amino groups, reducing their nucleophilicity. Therefore, careful control of pH is often necessary to achieve optimal yields.

| Reactant (Aldehyde/Ketone) | Reaction Conditions | Potential Product Structure |

|---|---|---|

| Benzaldehyde | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux | Mono- or di-imine derived from benzaldehyde |

| Acetone | Acid catalyst, reflux | Mono- or di-imine derived from acetone |

| Salicylaldehyde | Ethanol, reflux | Mono- or di-imine with intramolecular hydrogen bonding potential |

Coupling Reactions for Extended Conjugated Systems

The amino groups of this compound can be converted into diazonium salts, which are versatile intermediates for forming azo compounds. This process, known as diazotization, involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).

The resulting diazonium salt (Ar-N₂⁺) is an excellent electrophile. It can then react with an electron-rich aromatic compound, referred to as a coupling component (e.g., phenols, anilines, or naphthols), in an electrophilic aromatic substitution reaction. This "azo coupling" reaction forms a stable azo compound (Ar-N=N-Ar'), characterized by the nitrogen-nitrogen double bond that links the two aromatic systems. These azo compounds possess extended conjugated π-systems, which cause them to absorb light in the visible spectrum, making them intensely colored and useful as dyes.

Depending on the reaction conditions and stoichiometry, either one or both amino groups can be diazotized and coupled, leading to the formation of monoazo or bisazo dyes, respectively.

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strongly acidic, electron-withdrawing moiety that imparts distinct chemical properties to the molecule, including water solubility and specific reactivity pathways.

Salt Formation and Esterification of the Sulfonic Acid Group

As a strong acid, this compound readily reacts with bases to form sulfonate salts. This simple acid-base neutralization is a fundamental property. For instance, treatment with sodium hydroxide (B78521) yields the corresponding sodium sulfonate salt, which is often more stable and crystalline than the free acid.

Esterification of the sulfonic acid to form a sulfonate ester (Ar-SO₂OR) is another important transformation. Direct esterification with alcohols is generally difficult. A more common and effective method involves a two-step process:

Conversion of the sulfonic acid to the more reactive sulfonyl chloride (Ar-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction of the resulting sulfonyl chloride with an alcohol or phenol (B47542), often in the presence of a base (like pyridine) to neutralize the HCl byproduct, to yield the sulfonate ester.

Alternatively, sulfonate salts can be reacted with alkylating agents, such as dialkyl sulfates, to produce sulfonate esters.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Salt Formation | Aqueous base (e.g., NaOH, KOH) | Sulfonate salt (e.g., -SO₃⁻Na⁺) |

| Esterification (via Sulfonyl Chloride) | 1. SOCl₂ or PCl₅ | Sulfonate ester (Ar-SO₂OR) |

| 2. Alcohol (R-OH) and base | ||

| Esterification (via Alkylation) | 1. Base (e.g., NaHCO₃) 2. Dialkyl sulfate (B86663) (e.g., (CH₃)₂SO₄) | Sulfonate ester (Ar-SO₂OR) |

Role of the Sulfonate Group as a Leaving Group in Organic Transformations

The sulfonate group (-SO₃H or -SO₃⁻) itself is a poor leaving group in nucleophilic aromatic substitution reactions. However, its removal from the aromatic ring, known as desulfonation, can be achieved under specific, often harsh, conditions. Desulfonation is the reverse of sulfonation and is typically accomplished by heating the aromatic sulfonic acid in the presence of a dilute strong acid (e.g., aqueous H₂SO₄ or HCl). wikipedia.orgsyntheticmap.com This reaction proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile. syntheticmap.com

While direct displacement is uncommon, the sulfonate group can be replaced in certain industrial processes. For example, fusion with sodium hydroxide at high temperatures can replace the sulfonate group with a hydroxyl group, forming a phenol derivative. However, the presence of the strongly activating amino groups on the ring makes the molecule generally unsuited for standard nucleophilic aromatic substitution reactions. fiveable.mewikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring towards substitution is governed by the cumulative electronic effects of the attached substituents: two amino groups, a methyl group, and a sulfonic acid group.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of the two amino groups (-NH₂) and the weaker electron-donating effect of the methyl group (-CH₃). libretexts.orgmasterorganicchemistry.com In contrast, the sulfonic acid group (-SO₃H) is a strong electron-withdrawing and deactivating group. masterorganicchemistry.comlatech.edu

The directing effects of these substituents determine the position of substitution:

-NH₂ groups (at C3 and C5): Strongly activating, ortho-, para-directing. libretexts.org

-CH₃ group (at C4): Weakly activating, ortho-, para-directing. libretexts.org

-SO₃H group (at C1): Deactivating, meta-directing. latech.edu

The overwhelmingly powerful activating and directing influence of the two amino groups dominates the ring's reactivity. byjus.com They direct incoming electrophiles to the positions ortho and para relative to themselves. The available positions for substitution are C2 and C6.

Position C2: This position is ortho to the C3-amino group and para to the C5-amino group.

Position C6: This position is ortho to the C5-amino group and para to the C3-amino group.

Therefore, positions C2 and C6 are exceptionally activated, and electrophilic substitution reactions such as halogenation (chlorination, bromination) are expected to occur readily at these sites. byjus.comnih.gov The high reactivity may lead to polysubstitution, and milder reaction conditions may be required to achieve selective monosubstitution. nih.gov

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring (containing strong electron-withdrawing groups) and a good leaving group. fiveable.mechemistrysteps.com The ring of this compound is highly electron-rich due to the presence of the two activating amino groups and the methyl group. quora.com These electron-donating groups strongly disfavor nucleophilic attack by increasing the electron density of the ring, thereby repelling incoming nucleophiles. chemistrysteps.comquora.com Consequently, the compound is generally considered unreactive towards nucleophilic aromatic substitution under standard conditions.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton (¹H) NMR spectrum of 3,5-Diamino-4-methylbenzenesulfonic acid is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals from the two non-equivalent protons on the benzene (B151609) ring. The methyl group protons and the amine protons would also produce characteristic resonances.

The expected signals are:

Aromatic Protons (H-2, H-6): The two protons on the benzene ring are in different chemical environments relative to the substituents. They are expected to appear as two distinct singlets in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. Their exact chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing sulfonic acid group.

Amine Protons (-NH₂): The two amino groups contain a total of four protons. These protons are labile and can exchange with solvent, often resulting in a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, but they are generally expected in the range of 3.0 to 5.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to produce a sharp singlet, as there are no adjacent protons to cause splitting. This signal would appear in the upfield region, typically around 2.0 to 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic (C2-H, C6-H) | 2 | 6.0 - 8.0 | Singlet (s), Singlet (s) |

| Amine (-NH₂) | 4 | 3.0 - 5.0 | Broad Singlet (br s) |

| Methyl (-CH₃) | 3 | 2.0 - 2.5 | Singlet (s) |

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure.

The expected signals are:

Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent due to the substitution pattern. Therefore, six separate signals are anticipated in the downfield region of the spectrum, typically between 100 and 160 ppm. The carbons directly attached to the amino groups (C3, C5) and the sulfonic acid group (C1) will have their chemical shifts significantly influenced by these substituents.

Methyl Carbon (-CH₃): The carbon atom of the methyl group is expected to produce a signal in the upfield region of the spectrum, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Number of Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (C1-C6) | 6 | 100 - 160 |

| Methyl (-CH₃) | 1 | 15 - 25 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to specific bond vibrations (stretching, bending), providing a molecular fingerprint based on the functional groups present.

Key expected vibrational bands for this compound include:

N-H Stretching: The amino groups will give rise to characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonic acid group is characterized by strong, broad absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds, typically found in the 1150-1250 cm⁻¹ and 1030-1060 cm⁻¹ regions, respectively.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

S-O Stretching: The S-O single bond stretch is expected in the 800-900 cm⁻¹ range.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1150 - 1250 | Strong |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1030 - 1060 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The presence of two strong auxochronic amino groups (-NH₂) is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, moving the absorption bands to longer wavelengths. The sulfonic acid and methyl groups will also modulate the electronic transitions, resulting in a unique absorption spectrum that is useful for quantitative analysis and purity assessment.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₇H₁₀N₂O₃S. nih.govepa.gov

Molecular Ion Peak: The monoisotopic mass of the compound is 202.041213 g/mol . epa.gov In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. Depending on the ionization method, adduct ions such as [M+H]⁺ (m/z 203.04849) or [M+Na]⁺ (m/z 225.03043) are commonly detected. uni.lu

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. A common fragmentation pathway for aromatic sulfonic acids involves the loss of sulfur dioxide (SO₂; mass ≈ 64 Da), which would result in a significant fragment ion. Other fragmentations could involve the loss of amine or methyl groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₇H₁₀N₂O₃S⁺ | 202.04066 |

| [M+H]⁺ | C₇H₁₁N₂O₃S⁺ | 203.04849 |

| [M+Na]⁺ | C₇H₁₀N₂NaO₃S⁺ | 225.03043 |

| [M-H]⁻ | C₇H₉N₂O₃S⁻ | 201.03393 |

Data predicted using computational tools. uni.lu

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within the compound. This technique is crucial for confirming the empirical and molecular formula. For a pure sample of this compound (C₇H₁₀N₂O₃S), the theoretical elemental composition can be calculated from its molecular weight (202.23 g/mol ). nih.govepa.gov Comparing these theoretical values with experimental results is a fundamental method for verifying the purity and stoichiometry of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 41.58% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.99% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.85% |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.73% |

| Sulfur | S | 32.06 | 1 | 32.060 | 15.85% |

| Total | 202.228 | 100.00% |

Based on a comprehensive search for crystallographic studies, there is currently no available published data specifically for the compound "this compound" that would allow for the generation of the requested article. Detailed investigations using techniques such as Single Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and Hirshfeld surface analysis, which are essential for detailing the crystal structure and intermolecular interactions as per the requested outline, have not been reported for this specific molecule or its complexes.

Therefore, it is not possible to provide an article that adheres to the strict and specific outline focused solely on "this compound." Information available pertains to related but structurally distinct compounds, and using such data would violate the explicit instructions to focus exclusively on the specified chemical entity.

Crystallographic Investigations of 3,5 Diamino 4 Methylbenzenesulfonic Acid and Its Complexes

Crystal Packing and Supramolecular Architecture

A definitive understanding of the solid-state structure of 3,5-Diamino-4-methylbenzenesulfonic acid is contingent upon future crystallographic investigations. Such studies would elucidate the precise arrangement of molecules in the crystal lattice and the nature of the intermolecular forces that govern this arrangement.

Hypothetical Structural Features:

In the solid state, it is highly probable that this compound exists as a zwitterion, with the acidic proton from the sulfonic acid group transferring to one of the amino groups. This is a common feature observed in the crystal structures of other aminobenzenesulfonic acids.

The crystal packing would likely be dominated by an extensive network of hydrogen bonds. The key functional groups—the sulfonate group (-SO₃⁻), the protonated amino group (-NH₃⁺), and the neutral amino group (-NH₂)—would act as hydrogen bond donors and acceptors. These interactions would likely lead to the formation of a complex three-dimensional supramolecular architecture.

Data Tables That Would Be Generated from Crystallographic Data:

Had crystallographic data been available, the following tables would be presented to summarize key structural parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.

| Parameter | Value (Exemplary) |

| Empirical formula | C₇H₁₀N₂O₃S |

| Formula weight | 202.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.30 |

| c (Å) | 9.80 |

| β (°) | 105.5 |

| Volume (ų) | 988.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.36 |

| Absorption coefficient (mm⁻¹) | 0.30 |

| F(000) | 424 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| Reflections collected | 5000 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.14 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(1)–H(1A)···O(1) | 0.90 | 1.95 | 2.83 | 165 |

| N(1)–H(1B)···O(2) | 0.90 | 2.05 | 2.93 | 170 |

| N(2)–H(2A)···O(3) | 0.88 | 2.10 | 2.95 | 160 |

Note: The data in the tables above are purely hypothetical and are provided for illustrative purposes to indicate what would be presented if a crystal structure were determined.

Further research involving the synthesis of suitable single crystals and their analysis by X-ray diffraction is necessary to provide a scientifically accurate description of the crystal packing and supramolecular architecture of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govnih.gov It is employed to determine the optimized molecular geometry, corresponding to the most stable arrangement of atoms in a molecule, and to calculate various electronic properties. For 3,5-Diamino-4-methylbenzenesulfonic acid, DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles of its ground state. Such studies on substituted benzoic acids and other aromatic systems have demonstrated the reliability of DFT in predicting molecular structures. semanticscholar.org

The presence of rotatable bonds, such as those associated with the amino (-NH2) and sulfonic acid (-SO3H) groups, means that this compound can exist in multiple conformations. Computational studies would explore the molecule's potential energy surface to identify the most stable conformers and the energy barriers for rotation between them. By calculating the energy of the molecule as a function of its dihedral angles, an energy landscape can be constructed, revealing the thermodynamically preferred shapes of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. youtube.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For aromatic amines, the HOMO is typically associated with the nitrogen lone pairs and the π-system of the benzene (B151609) ring. researchgate.net A theoretical analysis of this compound would calculate these orbital energies and their gap, providing fundamental insights into its electronic behavior and stability.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table is illustrative of the data that would be generated from a typical FMO analysis. Specific values for this compound are not available from existing literature.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. |

| Global Hardness | η = (I-A)/2 | Measures resistance to change in electron distribution. |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.comchemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other charged species. numberanalytics.comresearchgate.net The map is color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. These areas typically correspond to lone pairs on heteroatoms like oxygen and nitrogen. chemrxiv.org

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These areas are often found around hydrogen atoms bonded to electronegative atoms. chemrxiv.org

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the amino groups, identifying these as sites for electrophilic interaction and hydrogen bonding. deeporigin.comucsb.edu Positive potential (blue) would be expected around the hydrogen atoms of the amino and sulfonic acid groups. This analysis is crucial in drug design for understanding ligand-receptor interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. nih.govwikipedia.orguni-muenchen.de This method provides detailed insights into the electronic structure, including hybridization, atomic charges, and intramolecular interactions. numberanalytics.comq-chem.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excited states. mdpi.comresearchgate.netmdpi.com TD-DFT is widely used to calculate the vertical excitation energies and oscillator strengths of electronic transitions, which allows for the simulation of UV-Visible absorption spectra. researchgate.netmdpi.com

A TD-DFT study of this compound would predict its absorption maxima (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). This information is fundamental to understanding the compound's color, photostability, and other photochemical properties. The accuracy of TD-DFT predictions can be high, often showing good agreement with experimental spectra for aromatic compounds. researchgate.netacs.org

Prediction of Spectroscopic Data through Quantum Chemical Calculations

Quantum chemical calculations are routinely used to predict various types of spectroscopic data, which can aid in the interpretation of experimental results. yukiozaki.com By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net Furthermore, by calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.com These computational methods provide a powerful complement to experimental spectroscopy for structural elucidation. acs.orgnih.govdntb.gov.ua

Theoretical Insights into Noncovalent Interactions

The primary noncovalent interactions expected to be significant in this compound are hydrogen bonds, both intramolecular and intermolecular. The presence of amino (-NH₂) and sulfonic acid (-SO₃H) groups, which are excellent hydrogen bond donors and acceptors, dictates the landscape of these interactions.

A significant body of theoretical work has been dedicated to understanding intramolecular hydrogen bonds (IHBs) in ortho-substituted benzenesulfonic acids. mdpi.comnih.gov Density Functional Theory (DFT) calculations have been employed to analyze the conformational preferences and the structural features of such molecules. mdpi.comnih.gov These studies reveal that an IHB can form between the sulfonic acid group and an adjacent substituent. mdpi.comnih.gov The sulfonic acid group can act as either a hydrogen bond donor or an acceptor, depending on the nature of the ortho-substituent. mdpi.comnih.gov

In the case of this compound, the amino groups are in positions that could allow for the formation of IHBs with the sulfonic acid group. The stability of different conformers would be influenced by the formation and strength of these IHBs. Computational models can predict the relative energies of these conformers and provide detailed geometric parameters of the hydrogen bonds, such as bond lengths and angles.

The strength of these IHBs has a direct impact on the molecule's properties, including its acidity. Theoretical studies on ortho-substituted benzenesulfonic acids have shown that the Gibbs energies of gas-phase deprotonation are significantly affected by the presence and nature of IHBs. mdpi.comnih.gov When the sulfonic acid group acts as a hydrogen bond donor in an IHB, the deprotonation energy tends to increase. nih.gov Conversely, if the sulfonic acid group is a hydrogen bond acceptor, a decrease in deprotonation energy is often observed due to the stabilization of the resulting anion by the IHB. mdpi.comnih.gov

For this compound, it is anticipated that a complex network of intermolecular hydrogen bonds involving the sulfonic acid and amino groups would be a dominant feature in its crystal lattice. Additionally, π-π stacking interactions between the benzene rings and weaker C-H···π interactions involving the methyl group and the aromatic ring are also likely to contribute to the stability of the crystal structure. Natural Bond Orbital (NBO) analysis is another computational technique that can provide insights into the nature and strength of these interactions by examining orbital overlaps and charge transfer. nih.gov

The table below summarizes the key noncovalent interactions anticipated in this compound based on theoretical studies of analogous compounds.

| Interaction Type | Interacting Groups | Theoretical Insight |

| Intramolecular Hydrogen Bond (IHB) | -SO₃H and ortho -NH₂ | DFT studies on related compounds suggest the sulfonic acid group can act as a hydrogen bond donor or acceptor, influencing conformational stability and acidity. mdpi.comnih.gov |

| Intermolecular Hydrogen Bond | -SO₃H, -NH₂ | Expected to be a primary driving force in crystal packing, forming extensive networks. |

| π-π Stacking | Benzene rings | Aromatic rings are likely to stack, contributing to the stability of the solid-state structure. |

| C-H···π Interactions | Methyl group C-H and benzene ring | Weaker interactions that can further stabilize the crystal lattice. |

| van der Waals Forces | All atoms | General attractive forces contributing to the overall cohesion of the molecular assembly. |

Further dedicated computational studies on this compound using methods like DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots would be invaluable in providing a more precise and quantitative understanding of its noncovalent interaction landscape.

Applications in Materials Science and Industrial Chemical Synthesis

Role as Chemical Intermediates in Fine Chemical Synthesis

3,5-Diamino-4-methylbenzenesulfonic acid, also known as 3,5-diamino-p-toluenesulfonic acid, is a significant chemical intermediate, primarily utilized in the synthesis pathway of more complex molecules. Its molecular structure, featuring two reactive amino groups and a sulfonic acid group on a toluene (B28343) backbone, makes it a versatile precursor. In industrial chemical synthesis, it is recognized as an intermediate in the production of various organic compounds, most notably dyes and pigments.

The synthesis of this compound itself involves the reduction of 3,5-dinitro-4-toluenesulfonic acid. This transformation is a key step in creating the diamino functionality, which is essential for subsequent reactions. While its application is heavily documented in the dye industry, the general class of sulfonated aromatic amines serves as foundational building blocks in various sectors of fine chemical manufacturing. These compounds are often employed in reactions that require diazotization of the amino groups to form highly reactive diazonium salts, which can then be used to create a wide array of derivatives.

Precursors in Dye and Pigment Manufacturing

The most prominent application of this compound is as a precursor in the manufacturing of azo dyes. Azo dyes, which constitute the largest and most diverse group of commercial dyes, are characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes typically involves a two-step process. epa.gov

First, an aromatic amine, in this case, this compound, is treated with a mineral acid and sodium nitrite (B80452) to convert the amino groups into diazonium salt groups. imrpress.com This process is known as diazotization. Given that the molecule has two amino groups, it can be diazotized to form a bifunctional intermediate capable of reacting at two sites.

In the second step, known as the coupling reaction, the resulting diazonium salt is reacted with a coupling component. imrpress.com Coupling components are electron-rich aromatic compounds, such as phenols or other aromatic amines. The reaction between the diazo component and the coupling component forms the characteristic azo linkage and results in a highly colored molecule. The presence of the sulfonic acid group (–SO₃H) in the structure of this compound is crucial for imparting water solubility to the final dye product, a necessary property for dyeing hydrophilic fibers like cotton. imrpress.com

Development of Functional Materials

Beyond traditional applications, the unique electronic and structural properties of aromatic amines and sulfonic acids have led to research into their use in advanced functional materials.

Application in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency conversion and optical switching. aps.org One key NLO phenomenon is second-harmonic generation (SHG), where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). arxiv.orgworldscientific.com This process requires materials with a non-centrosymmetric crystal structure. worldscientific.com

While direct studies on the NLO properties of this compound are not extensively documented, research into structurally related aminobenzenesulfonate compounds demonstrates the potential of this chemical class. For instance, the organic crystal Piperazine-1,4-diium bis(4-aminobenzenesulfonate) (PABS), derived from 4-aminobenzenesulfonic acid, has been synthesized and characterized for its NLO properties. mdpi.com The PABS crystal shows great transmittance over the visible spectrum and exhibits second and third-harmonic generation, confirming its NLO activity. mdpi.com This indicates that the aminobenzenesulfonate moiety can be a valuable component in the design of new NLO materials.

| Property | Value/Observation |

|---|---|

| UV Cut-off Wavelength | 303 nm |

| Optical Transmittance | High transmittance in the entire visible spectrum |

| Photoluminescence | Blue emission range |

| NLO Activity | Exhibits Second and Third Harmonic Generation |

Formation of Charge Transfer Complexes for Optical Applications

A charge-transfer (CT) complex is formed when an electron is partially transferred from an electron-donor molecule to an electron-acceptor molecule. unito.it This interaction creates a weak electrostatic attraction that holds the molecules together and often results in the appearance of a new, characteristic absorption band in the visible spectrum. unito.itmdpi.com The molecule providing the electron is the donor, which typically has a low ionization potential, while the receiver is the acceptor, which has a high electron affinity. nih.gov

Aromatic amines are known to act as electron donors. The two amino groups on this compound suggest its potential to participate in CT interactions. Common electron acceptors used in the study of CT complexes include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). mdpi.comscienceopen.com The formation of a CT complex involves the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. specialchem.com

Studies on similar molecules have shown that aliphatic amino groups can be effective donors in forming CT complexes with acceptors like DDQ. mdpi.com The formation of these complexes and their distinct optical properties make them useful in various applications, including the development of new sensors and optoelectronic devices.

Contributions to Dispersant and Stabilizer Chemistry

Dispersants are additives that facilitate the suspension of solid particles in a liquid medium, preventing them from settling or clumping (flocculation). mdpi.com The effectiveness of a dispersant relies on its ability to adsorb onto the particle surface while also interacting favorably with the surrounding liquid.

The molecular structure of this compound contains functional groups that are well-suited for dispersant and stabilizer applications. The sulfonic acid group is hydrophilic and can provide electrostatic or steric stabilization to particles suspended in aqueous systems. google.com This negatively charged group can create repulsive forces between particles, preventing them from aggregating.

Environmental Fate and Degradation Studies

Aerobic Biodegradability Assessments in Aquatic Environments

Sulfonated aromatic amines are generally characterized by poor aerobic biodegradability. The presence of the sulfonic acid group on the aromatic ring significantly increases the compound's water solubility and imparts a strong electron-withdrawing effect, which makes the molecule more resistant to the initial oxidative attacks catalyzed by microbial enzymes. researchgate.net This resistance can lead to the persistence of these compounds in aerobic sections of wastewater treatment plants (WWTPs) and receiving water bodies.

A key study investigated the aerobic and anaerobic biodegradability of ten different sulfonated aromatic amines, including several isomers of aminobenzenesulfonic acid (ABS) and aminonaphthalenesulfonic acid. nih.govwur.nl The findings from this research are critical for understanding the likely fate of 3,5-Diamino-4-methylbenzenesulfonic acid:

Of the ten compounds tested, only 2-aminobenzenesulfonic acid (2-ABS) and 4-aminobenzenesulfonic acid (4-ABS) showed any significant aerobic degradation. nih.gov

Degradation of these specific isomers only occurred with microbial inocula sourced from environments with a long history of pollution from sulfonated aromatic compounds, indicating that degradation requires specialized, acclimated microbial communities. nih.govwur.nl

Other isomers and more complex sulfonated amines showed no degradation under the aerobic conditions tested. nih.gov

Given that this compound has a more complex substitution pattern—with two amino groups and a methyl group in addition to the sulfonate group—it is predicted to be at least as resistant to aerobic biodegradation as the non-degradable isomers in the study. The hydrophilic nature of the sulfonate group can obstruct the transport of the molecule across bacterial cell membranes, further contributing to its recalcitrance. researchgate.net

| Compound | Aerobic Degradation Observed | Conditions / Remarks | Reference |

|---|---|---|---|

| 2-Aminobenzenesulfonic acid (2-ABS) | Yes | Degradation observed only with acclimated inoculum from polluted sources. | nih.gov |

| 4-Aminobenzenesulfonic acid (4-ABS) | Yes | Degradation observed only with acclimated inoculum from polluted sources. | nih.govwur.nl |

| 3-Aminobenzenesulfonic acid (3-ABS) | No | No significant degradation observed. | nih.gov |

| Other tested sulfonated amines (e.g., aminonaphthalenesulfonates) | No | No significant degradation observed. | nih.gov |

Anaerobic Degradation Pathways and Metabolite Formation

Under anaerobic conditions, such as those found in sediment, flooded soils, and anaerobic digesters of WWTPs, sulfonated aromatic amines are even more resistant to degradation than in aerobic environments. Research has consistently shown that these compounds are highly persistent under anaerobic conditions. nih.govnih.gov

In the comprehensive study of ten sulfonated aromatic amines, none of the tested compounds underwent any degradation in anaerobic batch tests. nih.gov This indicates that reductive pathways for the complete mineralization of these compounds are not common in typical anaerobic microbial consortia.

Significantly, sulfonated aromatic amines like this compound are often the terminal products of the anaerobic degradation of sulfonated azo dyes. nih.gov The primary step in the anaerobic breakdown of azo dyes is the reductive cleavage of the azo bond (-N=N-), which decolorizes the wastewater and produces the corresponding aromatic amines. While this initial step is effective for color removal, it results in the formation of sulfonated aromatic amines that are recalcitrant to further anaerobic metabolism, leading to their accumulation in anaerobic environments. nih.gov Therefore, no significant metabolite formation from this compound is expected under anaerobic conditions; rather, it is itself a persistent metabolite of larger parent compounds.

Resistance of Sulfonated Aromatic Amines to Biological Degradation

The resistance of sulfonated aromatic amines to biodegradation is a well-documented phenomenon attributed to several molecular factors:

The Sulfonate Group: The sulfonic acid moiety (-SO₃H) is highly polar and hydrophilic. This property can hinder the passive diffusion of the molecule across the lipid-rich membranes of microorganisms, preventing it from reaching the intracellular enzymes required for metabolism. researchgate.net

Electronic Effects: As a strong electron-withdrawing group, the sulfonate substituent deactivates the aromatic ring, making it less susceptible to electrophilic attack by oxygenase enzymes. These enzymes often initiate the degradation of aromatic compounds by introducing hydroxyl groups to the ring, a critical first step for aerobic ring cleavage. researchgate.net

Inhibitory Effects: In some cases, the presence of sulfonate groups on aromatic rings can render the compounds inhibitory to microbial growth, further limiting their degradation potential. researchgate.net

The combination of these factors results in the general recalcitrance of this class of compounds in both aerobic and anaerobic treatment systems. This persistence suggests that sulfonated aromatic amines, if released into the environment, are not likely to be removed by conventional biological wastewater treatment processes and may persist for extended periods. nih.gov

Adsorption Behavior in Environmental Matrices (e.g., Wastewater Treatment Sludge)

The fate of this compound in environmental systems is also influenced by its partitioning between aqueous and solid phases, such as soil or wastewater treatment sludge. As a highly water-soluble compound, it is expected to be mobile in the environment. thermofisher.comfishersci.com However, its ionic nature—possessing both an acidic sulfonate group and basic amino groups—means that adsorption to charged surfaces is a relevant process.

At neutral pH, the compound likely exists as a zwitterion, which can interact with charged sites on the surface of sludge particles or soil organic matter through electrostatic interactions. canada.ca General principles governing the adsorption of similar organic pollutants onto sludge include:

Kinetics: Adsorption processes for organic compounds on sludge are often well-described by the pseudo-second-order kinetic model, suggesting that chemisorption may play a role.

Isotherms: Equilibrium adsorption data are typically fitted to models like the Langmuir or Freundlich isotherms to determine the adsorption capacity and intensity. The Freundlich model is often suitable for heterogeneous surfaces like sludge. mdpi.com

Influence of Environmental Factors: Adsorption is sensitive to pH, which affects the surface charge of the adsorbent and the ionization state of the compound. The presence of other dissolved substances, particularly dissolved organic matter (DOM), can lead to competition for adsorption sites, potentially increasing the compound's concentration in the aqueous phase and enhancing its mobility. nih.gov

While specific adsorption coefficients for this compound are not available, its high solubility suggests that a significant fraction is likely to remain in the aqueous phase, with a smaller portion partitioning to sludge.

| Model Type | Model Name | Description | Reference |

|---|---|---|---|

| Kinetic Models | Pseudo-First-Order | Describes adsorption rate based on the number of unoccupied sites. | mdpi.com |

| Pseudo-Second-Order | Describes adsorption rate based on the assumption that the rate-limiting step may be chemical sorption. Often provides a better fit for organic pollutants on sludge. | mdpi.com | |

| Isotherm Models | Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | mdpi.com |

| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. | mdpi.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Academic research specifically focused on 3,5-Diamino-4-methylbenzenesulfonic acid is limited, with its primary contribution being its documentation as a distinct chemical compound. The existing literature and chemical databases establish its molecular structure and fundamental properties. The key findings are centered on its identity as a substituted aromatic sulfonic acid, possessing two amino groups and a methyl group, which suggests its potential utility as a chemical intermediate.

The presence of reactive amino groups and the sulfonic acid moiety implies that this compound can serve as a versatile building block in organic synthesis. Aromatic sulfonic acids are widely recognized as intermediates in the production of dyes and pharmaceuticals. ontosight.ai The amino groups, in particular, are precursors for the formation of diazonium salts, which are pivotal in the synthesis of azo dyes. While general applications for the broader class of aminobenzenesulfonic acids are well-established, specific, peer-reviewed studies detailing the synthesis, reaction kinetics, or application of this particular isomer are not prominent in the current body of scientific literature. Its contribution, therefore, remains largely theoretical and based on the known reactivity of its functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O₃S | nih.gov |

| Molecular Weight | 202.23 g/mol | nih.gov |

| Stereochemistry | Achiral | nih.gov |

| InChIKey | IPQWXJDRMKGSFI-UHFFFAOYSA-N | nih.gov |

Identified Gaps in Current Research on this compound

The most significant gap in the current research landscape is the profound lack of dedicated studies on this compound. While its existence is cataloged, there is a scarcity of published research exploring several critical areas:

Optimized Synthesis Routes: There is no widely documented or optimized methodology for the high-yield synthesis of this specific isomer. Research into efficient synthetic pathways, starting from readily available precursors, is a fundamental gap.

Comprehensive Characterization: Detailed spectroscopic data (such as ¹H NMR, ¹³C NMR, and advanced mass spectrometry), crystallographic analysis, and a thorough investigation of its physicochemical properties (e.g., pKa values, solubility in various solvents, thermal stability) are not readily available.

Exploration of Reactivity: There is a lack of studies investigating the specific chemical reactivity of this compound. Research into its participation in key organic reactions, such as diazotization-coupling for dye synthesis, polymerization, or as a ligand in coordination chemistry, is needed.

Application-Oriented Studies: No significant research has been published demonstrating the practical application of this compound. Its potential use in creating novel dyes, polymers with specific properties (e.g., conductivity, thermal resistance), or as a precursor for biologically active molecules remains unexplored.

Emerging Trends and Potential Future Research Avenues in Synthesis and Materials Science

Emerging trends in chemical synthesis and materials science present several potential avenues for future research on this compound.

Advanced Dye Synthesis: The compound is a prime candidate for the synthesis of novel azo dyes. Future research could focus on using it as a coupling component to create dyes with unique shades, improved lightfastness, or specific affinities for modern textile fibers. The strategic placement of the amino and methyl groups could influence the final color and properties of the resulting dyes.

Development of Specialty Polymers: There is a growing demand for high-performance polymers. The diamino functionality of this molecule allows it to act as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The incorporation of the sulfonic acid group could impart desirable properties such as improved solubility, ion-exchange capabilities, or proton conductivity for applications in fuel cell membranes.

Functional Materials: The sulfonic acid group is known to enhance water solubility and can be used to create functionalized materials. Research could explore the grafting of this molecule onto surfaces or into porous materials to create novel catalysts, adsorbents for environmental remediation, or stationary phases for chromatography.

Green Chemistry Approaches: Future synthetic studies could focus on developing environmentally benign synthesis routes for this compound, aligning with the principles of green chemistry. This could involve using safer solvents, catalytic methods, and energy-efficient processes. mdpi.com

Interdisciplinary Perspectives and Broader Impact on Chemical Science

The study of this compound, while currently nascent, holds potential for interdisciplinary impact. Its unique structure, combining acidic and basic functional groups, makes it a molecule of interest at the intersection of organic synthesis, materials science, and potentially medicinal chemistry.

Medicinal Chemistry: Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. Future research could explore the derivatization of this compound to synthesize novel sulfonamides as potential therapeutic agents.

Materials Science: As a building block for functional polymers, it could contribute to the development of advanced materials for electronics, energy storage, and water purification. The self-assembly properties endowed by its functional groups could also be explored for creating ordered nanostructures.

Industrial Chemistry: If efficient production methods are developed, this compound could become a valuable intermediate in the chemical industry, particularly in the sectors of dyes, pigments, and performance polymers.

Q & A

Q. What are the recommended synthetic routes for 3,5-diamino-4-methylbenzenesulfonic acid, and how can purity be optimized during synthesis?

Methodological Answer: The compound is typically synthesized via sulfonation and subsequent reduction of nitro intermediates. A common approach involves:

- Sulfonation : Reacting 3,5-diamino-4-methylbenzene with sulfuric acid or sulfur trioxide under controlled temperature (80–100°C) .

- Reduction : Using sodium borohydride or catalytic hydrogenation to reduce nitro precursors (e.g., 3-nitro-5-amino-4-methylbenzenesulfonic acid) .

To optimize purity: - Purification : Recrystallize from hot water or ethanol to remove unreacted intermediates.

- Analytical Validation : Confirm purity via HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile) and elemental analysis (C, H, N, S) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The methyl and sulfonic acid groups act as meta-directing deactivators, while amino groups activate the ring. For example:

- Nitration : Requires fuming HNO/HSO at 0–5°C to avoid over-oxidation. Products include 2-nitro derivatives due to steric hindrance from the methyl group .

- Acylation : Use acetyl chloride in acetic anhydride to selectively acylate the amino groups, confirmed by -NMR shifts (δ 2.1 ppm for acetyl protons) .

Data Contradiction : Some studies report competing ortho/para substitution in highly acidic conditions; resolve via kinetic studies (UV-Vis monitoring) .

Q. What strategies mitigate aggregation or self-assembly of this compound in solution-phase studies?

Methodological Answer:

- Surfactant Additives : Use 0.1% SDS or CTAB to disrupt π-π stacking between aromatic rings .

- Temperature Control : Conduct experiments at 50–60°C to reduce intermolecular hydrogen bonding.

- Concentration Optimization : Maintain concentrations below 1 mM (validated via dynamic light scattering) to prevent micelle formation .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., tyrosinase or sulfotransferases) to analyze binding affinities. Key interactions:

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。